molecular formula C15H14N2O3 B5707012 N-[(4-methoxyphenyl)carbamoyl]benzamide

N-[(4-methoxyphenyl)carbamoyl]benzamide

Cat. No.: B5707012
M. Wt: 270.28 g/mol
InChI Key: BUNZUOHUFSEILM-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)carbamoyl]benzamide is a benzamide derivative characterized by a carbamoyl group substituted with a 4-methoxyphenyl moiety. The benzamide core (C₆H₅CONH₂) is a versatile scaffold in medicinal chemistry, often modified to enhance biological activity or physicochemical properties. The 4-methoxy substitution on the phenyl ring introduces electron-donating effects, which can influence solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name

N-[(4-methoxyphenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNZUOHUFSEILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-methoxyphenyl)carbamoyl]benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In an industrial setting, the synthesis of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)carbamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-[(4-methoxyphenyl)carbamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(4-methoxyphenyl)carbamoyl]benzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Trends :

  • Electron-Donating Groups : Methoxy groups improve solubility but may reduce reactivity. For example, compound 98 (dual methoxy) showed a low yield (29%) due to steric hindrance or competing dimerization .
  • Halogenation : Bromo-substituted analogs (e.g., compound 96) achieved higher yields (70%), likely due to stabilized intermediates during coupling .
  • Linker Flexibility : Thiourea derivatives (e.g., H10) exhibit higher synthetic versatility, enabling diverse biological applications .

Antioxidant Activity

Thiourea-linked benzamides with 4-methoxyphenyl groups demonstrated superior antioxidant activity. For instance:

  • H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide): 87.7% inhibition in CCl₄-induced oxidative stress models, outperforming hydroxyl-substituted analogs (A8, 86.6%) .
  • Mechanism : The methoxy group’s electron-donating nature likely enhances radical scavenging by stabilizing transition states during redox reactions.

Antifungal Activity

Methoxy-substituted thiadiazolyl benzamides (e.g., compound 8a–g) showed moderate antifungal activity at 100 µg/mL. However, nitro or chloro substituents (e.g., compound 8c with a nitro group) exhibited higher potency, suggesting that electron-withdrawing groups improve membrane penetration or target binding .

Anti-Inflammatory and Analgesic Activity

Methoxy groups in related compounds may modulate COX-2 selectivity or reduce metabolic degradation .

Physicochemical and Spectral Properties

  • IR/NMR Data : Methoxy groups in N-[(4-methoxyphenyl)carbamoyl]benzamide analogs show characteristic peaks at ~1,250 cm⁻¹ (C-O stretch) in IR and δ 3.7–3.9 ppm (OCH₃ protons) in ¹H NMR .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 348.42 for N-[(4-phenoxyphenyl)carbamothioyl]benzamide) confirm structural integrity .

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